molecular formula C15H23NO3 B2974201 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol CAS No. 30332-55-9

1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol

Cat. No.: B2974201
CAS No.: 30332-55-9
M. Wt: 265.353
InChI Key: WMSBHJYKSBATJQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol is a chemical compound of interest in medicinal chemistry and pharmacological research. Compounds featuring a 3,4-dimethoxyphenyl group linked to a piperidine-containing chain are frequently explored as key synthetic intermediates or as potential bioactive molecules. Research into structurally similar compounds has indicated potential in areas such as central nervous system (CNS) activity, with some derivatives showing anesthetic or neuroprotective properties . For instance, certain 1-(3,4-dimethoxyphenyl)ethyl piperidine derivatives have been reported to exhibit marked anesthetic activity and can significantly extend survival time in models of hypobaric hypoxia, suggesting valuable avenues for therapeutic development . The mechanism of action for such compounds is often complex and may involve interactions with various neurotransmitter systems or ion channels. Researchers utilize this compound strictly as a reference standard or as a building block for the synthesis of more complex chemical libraries, such as those focused on natural product derivatives . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-18-14-7-6-12(10-15(14)19-2)13(17)11-16-8-4-3-5-9-16/h6-7,10,13,17H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSBHJYKSBATJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCCCC2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated compound.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may play a role in binding to these targets, while the methoxy groups and hydroxyl group contribute to the compound’s overall pharmacophore. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-ol (1b)

  • Structure: Replaces the piperidin-1-yl group with a 2-methoxyphenoxy moiety.
  • Application : Used as a lignin model to study β-O-4 bond cleavage under catalytic conditions .
  • Key Difference: The phenoxy group enhances hydrogen-bonding capacity, influencing reactivity in acid/base-mediated depolymerization.

2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VG)

  • Structure : Contains a propane-1,3-diol chain instead of ethan-1-ol.
  • Application : Demonstrates higher complexity in lignin modeling due to additional hydroxyl groups, enabling studies on stereochemical effects during bond cleavage .

Pharmacologically Active Analogues

Yan7874 (Orexin Receptor Agonist)

  • Structure: Features a 3,4-dichlorophenyl group and a benzimidazole-imino substituent.
  • Key Difference : The dichlorophenyl and benzimidazole groups confer distinct receptor-binding properties compared to the dimethoxyphenyl-piperidine system.

7,8-Dimethoxyperphenazine

  • Structure: Incorporates a phenothiazine core with chlorophenyl and piperazinyl groups.
  • Application : Antipsychotic agent highlighting the role of piperazine in modulating dopamine receptors .
  • Key Difference: The phenothiazine scaffold and chlorophenyl substituent diverge significantly from the target compound’s simpler ethan-1-ol backbone.

Derivatives with Piperidine Moieties

1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol Hydrochloride

  • Structure : Piperidine ring attached to a para-substituted phenyl group.
  • Application : Versatile building block in pharmaceutical and material science research due to its balanced hydrophobicity and reactivity .
  • Key Difference : The para-substitution pattern and lack of methoxy groups alter electronic properties compared to the 3,4-dimethoxyphenyl system.

Key Findings

  • Reactivity : Piperidine’s nitrogen may participate in acid-base interactions, influencing catalytic depolymerization efficiency in lignin studies .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyphenyl compounds with piperidine derivatives. The detailed synthetic pathway can be outlined as follows:

  • Starting Materials : 3,4-dimethoxyphenylacetaldehyde and piperidine.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in an organic solvent such as ethanol or acetonitrile.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. For instance, studies have shown that derivatives containing the piperidine moiety can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. In vitro assays have demonstrated that these compounds induce apoptosis and inhibit cell proliferation effectively.

CompoundCancer TypeIC50 (µM)Mechanism
This compoundMDA-MB-231 (breast cancer)15Apoptosis induction
This compoundHepG2 (liver cancer)20Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects.

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus5Bactericidal
Escherichia coli10Bacteriostatic

Case Studies

A notable case study involved the evaluation of the compound's efficacy in animal models. In vivo experiments demonstrated a reduction in tumor size in mice treated with the compound compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Study Overview

  • Objective : To evaluate the anticancer efficacy of this compound in vivo.
  • Methods : Mice were implanted with tumor cells and treated with varying doses of the compound.
  • Results : Significant tumor regression was observed at higher doses (50 mg/kg), with minimal side effects noted.

Molecular Modeling Studies

Molecular docking studies suggest that this compound interacts favorably with key protein targets involved in cancer proliferation pathways. The binding affinity calculations indicate potential for further development as an anticancer drug.

Q & A

Q. Basic

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Toxicity data : While specific toxicity for this compound is unreported, analogs with piperidine/aryl groups show acute toxicity (Category 4 for oral/dermal/inhalation ).
  • Disposal : Incineration or neutralization per institutional guidelines for aryl-alcohol derivatives .

What computational or experimental methods are used to predict or validate the compound’s physicochemical properties?

Q. Advanced

  • LogP calculation : Software like ChemAxon predicts lipophilicity (estimated LogP ~2.1), critical for bioavailability studies.
  • Solubility assays : Shake-flask method in PBS (pH 7.4) or DMSO .
  • Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C expected for aryl ethers) .

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